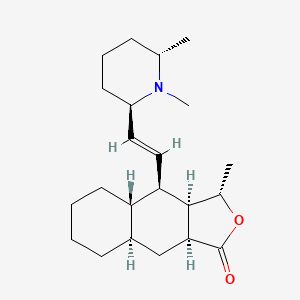

(+)-himbacine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Himbacine ist ein Alkaloid, das aus der Rinde australischer Magnolien isoliert wird. Es ist bekannt für seine Aktivität als Muskarinrezeptor-Antagonist mit Spezifität für den muskarinischen Acetylcholinrezeptor M2. Diese Verbindung war aufgrund ihrer pharmakologischen Eigenschaften ein vielversprechender Ausgangspunkt in der Alzheimer-Forschung .

Herstellungsmethoden

Himbacine kann durch eine Diels-Alder-Reaktion als Schlüsselschritt synthetisiert werden . Die enantioselektive Synthese von chiralen Zwischenprodukten von Himbacine-Analogen wurde unter Verwendung von Burkholderia cepacia Lipase A als Katalysator erreicht . Die industriellen Produktionsmethoden umfassen die enzymatische Herstellung von enantiomerenangereicherten Verbindungen unter Verwendung optimierter Bedingungen wie einem Zweiphasen-Reaktionssystem mit n-Hexan als Lösungsmittel .

Vorbereitungsmethoden

Himbacine can be synthesized using a Diels-Alder reaction as a key step . The enantioselective synthesis of chiral intermediates of himbacine analogs has been achieved using Burkholderia cepacia lipase A as a catalyst . The industrial production methods involve the enzymatic preparation of enantiomerically enriched compounds using optimized conditions such as a two-phase reaction system with n-hexane as a solvent .

Analyse Chemischer Reaktionen

Himbacine unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Himbacine kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen in Himbacine zu modifizieren.

Substitution: Substitutionsreaktionen, insbesondere unter Beteiligung des Piperidinrings, sind bei der Synthese von Himbacine-Analogen üblich.

Übliche Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Lipase A aus Burkholderia cepacia, n-Hexan als Lösungsmittel und optimierte pH- und Temperaturbedingungen . Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen chirale Propargylalkohle und andere Himbacine-Analoga .

Wissenschaftliche Forschungsanwendungen

Muscarinic Receptor Antagonism

Mechanism of Action

(+)-Himbacine primarily acts as an antagonist at muscarinic acetylcholine receptors, particularly M2 and M4 subtypes. Its selectivity for these receptors positions it as a candidate for treating various conditions associated with cholinergic dysfunction.

Binding Affinity Studies

Research has demonstrated that this compound exhibits significant binding affinity for muscarinic receptors. A study evaluated several himbacine analogs and found that certain derivatives displayed a promising 10-fold selectivity for the M2 receptor compared to the M1 receptor, indicating potential therapeutic benefits in conditions like Alzheimer's disease where cholinergic signaling is impaired .

Cardiovascular Applications

Cardio-selectivity

this compound has shown notable cardio-selectivity in various smooth muscle preparations. Its pA2 values suggest a higher affinity for atrial tissues, making it a candidate for managing cardiac conditions that involve muscarinic receptor modulation .

Thrombin Receptor Antagonism

Thrombin Receptor Antagonists

Recent studies have reported the synthesis of a series of thrombin receptor antagonists based on this compound. These compounds are designed to inhibit thrombin's activity, which is crucial in preventing thrombotic disorders. The analogs derived from this compound have demonstrated potent activity against thrombin receptors, highlighting their potential in treating thrombotic and inflammatory diseases .

Myopia Treatment

Inhibition of Myopia Development

A notable application of this compound is its use in ophthalmology, specifically in inhibiting myopia development in animal models. Research indicated that administering this compound effectively reduced excessive vitreous chamber elongation in chicks, suggesting its potential role in managing myopia progression .

Research and Development

Synthetic Approaches

The synthesis of this compound and its analogs has been achieved through various chemical methods, including Diels-Alder reactions. These synthetic pathways are essential for generating compounds with modified pharmacological properties suitable for specific therapeutic targets .

Case Studies and Research Findings

Wirkmechanismus

Himbacine exerts its effects by antagonizing muscarinic acetylcholine receptors, specifically the M2 receptor . This mechanism involves blocking the receptor’s activity, which can influence various physiological processes. The molecular targets and pathways involved include the inhibition of muscarinic receptor-mediated signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Himbacine ist aufgrund seiner spezifischen Aktivität als Muskarinrezeptor-Antagonist einzigartig. Ähnliche Verbindungen umfassen:

Diese Verbindungen weisen einige strukturelle Ähnlichkeiten auf, unterscheiden sich aber in ihren spezifischen biologischen Aktivitäten und Zielen.

Eigenschaften

CAS-Nummer |

6879-74-9 |

|---|---|

Molekularformel |

C22H35NO2 |

Molekulargewicht |

345.5 g/mol |

IUPAC-Name |

4-[(E)-2-(1,6-dimethylpiperidin-2-yl)ethenyl]-3-methyl-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one |

InChI |

InChI=1S/C22H35NO2/c1-14-7-6-9-17(23(14)3)11-12-19-18-10-5-4-8-16(18)13-20-21(19)15(2)25-22(20)24/h11-12,14-21H,4-10,13H2,1-3H3/b12-11+ |

InChI-Schlüssel |

FMPNFDSPHNUFOS-VAWYXSNFSA-N |

SMILES |

CC1CCCC(N1C)C=CC2C3CCCCC3CC4C2C(OC4=O)C |

Isomerische SMILES |

CC1CCCC(N1C)/C=C/C2C3CCCCC3CC4C2C(OC4=O)C |

Kanonische SMILES |

CC1CCCC(N1C)C=CC2C3CCCCC3CC4C2C(OC4=O)C |

Synonyme |

himbacine NSC-23969 NSC23969 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.